molecular formula C16H27NO B4732800 N,N-diethyl-6-phenoxy-1-hexanamine

N,N-diethyl-6-phenoxy-1-hexanamine

Cat. No.: B4732800
M. Wt: 249.39 g/mol
InChI Key: DHWRSIZXAHTDLF-UHFFFAOYSA-N
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Description

N,N-Diethyl-6-phenoxy-1-hexanamine is a tertiary amine featuring a six-carbon aliphatic chain (hexanamine backbone) substituted with a phenoxy group at the sixth carbon and N,N-diethyl groups at the terminal amine. Its properties can be inferred through structural analogs and functional group analysis.

Properties

IUPAC Name

N,N-diethyl-6-phenoxyhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-3-17(4-2)14-10-5-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWRSIZXAHTDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-6-phenoxy-1-hexanamine is characterized by its phenoxy group attached to a hexanamine backbone. The molecular structure contributes to its biological activity, particularly in modulating enzyme functions and exhibiting antimicrobial properties.

Scientific Research Applications

1. Pharmacological Research

  • Cytochrome P450 Inhibition : This compound is primarily studied for its ability to inhibit cytochrome P450 enzymes, particularly CYP4A11. This inhibition affects the metabolism of arachidonic acid, leading to reduced synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is implicated in hypertension and renal function disorders .
  • Therapeutic Potential : Due to its selective inhibition of CYP4A11, this compound shows promise as a therapeutic agent for conditions linked to elevated levels of 20-HETE, such as hypertension and chronic kidney disease.

2. Antimicrobial Studies

  • Recent investigations have highlighted the compound's selective antibacterial activity against various pathogens. The following table summarizes the antimicrobial efficacy measured by the zone of inhibition:
PathogenZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli20
Bacillus subtilis22
Klebsiella pneumoniae19

This suggests potential development as an antimicrobial agent.

3. Biochemical Investigations

  • The compound is utilized in studies exploring cellular signaling pathways influenced by 20-HETE. By modulating these pathways, researchers can better understand vascular and renal physiology .

Case Studies

Case Study 1: Hypertension Management

  • In animal models, administration of this compound resulted in significant reductions in blood pressure. This effect is attributed to the compound's ability to enhance vascular responses by inhibiting CYP4A11 and subsequently decreasing 20-HETE levels.

Case Study 2: Renal Function Protection

  • Research demonstrated that this compound could protect against renal injury caused by excessive production of 20-HETE. Studies indicated improved renal function markers in treated subjects compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with N,N-diethyl-6-phenoxy-1-hexanamine, enabling comparative analysis:

4-Chloro-N,N-Diethyl-6-(3-Fluorophenoxy)-1,3,5-Triazin-2-Amine

  • Core Structure : 1,3,5-Triazine ring (heterocyclic) vs. hexanamine chain (aliphatic).
  • Substituents: N,N-Diethylamine group (shared with target compound). 3-Fluorophenoxy (electron-withdrawing halogen) vs. unsubstituted phenoxy. Chlorine at the 4-position of the triazine.
  • Functional Groups : Amine, ether, halogens.
  • Inferred Properties : Higher thermal stability, lower basicity (due to electron-withdrawing halogens), and possible antimicrobial activity compared to the aliphatic hexanamine .

Acetamide Derivatives (e.g., N-[(2S,3S,5S)-5-Amino-3-Hydroxy-1,6-Diphenylhexan-2-yl]-2-(2,6-Dimethylphenoxy)Acetamide)

  • Core Structure : Hexanamide (amide backbone) vs. hexanamine (amine backbone).
  • Substituents: 2,6-Dimethylphenoxy (sterically hindered) vs. unsubstituted phenoxy. Hydroxy and amino groups in the hexanamide derivative.
  • Functional Groups : Amide, ether, alcohol.
  • Key Differences: Amide groups reduce basicity and increase hydrogen-bonding capacity compared to tertiary amines. Steric hindrance from 2,6-dimethylphenoxy may limit membrane permeability relative to the target compound’s simpler phenoxy group.
  • Inferred Properties : Lower reactivity in nucleophilic environments and enhanced solubility in polar solvents due to hydrogen-bonding motifs .

Dibenzylethylenediamine Salts (e.g., Benzathine Benzylpenicillin)

  • Core Structure : Ethylenediamine with benzyl substituents vs. hexanamine.
  • Substituents :
    • Two benzyl groups (bulky aromatic) vs. diethyl groups (smaller aliphatic).
  • Functional Groups : Amine, penicillin β-lactam.
  • Key Differences :
    • Benzyl groups enhance lipophilicity and prolong drug release (e.g., in depot formulations).
    • The hexanamine’s aliphatic chain may offer greater conformational flexibility.
  • Inferred Properties : Reduced water solubility compared to diethyl-substituted amines but improved sustained-release characteristics .

Comparative Physicochemical Properties

Property This compound 4-Chloro-N,N-Diethyl-6-(3-Fluorophenoxy)-Triazin-2-Amine Acetamide Derivatives (e.g., ) Dibenzylethylenediamine Salts
Core Structure Aliphatic hexanamine Aromatic triazine Hexanamide Ethylenediamine
Polarity Moderate (amine + ether) Low (halogens + triazine) High (amide + hydroxy) Low (benzyl groups)
Basicity (pKa) ~9–10 (tertiary amine) ~7–8 (electron-withdrawing substituents) ~5–6 (amide) ~8–9 (secondary amine)
Solubility Moderate in organic solvents Low in water, high in lipids High in polar aprotic solvents Low in water
Stability Stable under neutral conditions High thermal stability Prone to hydrolysis (amide) Stable in solid form

Pharmacological and Industrial Implications

  • Triazine Derivatives : Likely used in agrochemicals (herbicides/pesticides) due to halogen-enhanced reactivity and stability .
  • Acetamides: Potential drug candidates (e.g., protease inhibitors) owing to hydrogen-bonding capacity and stereochemical complexity .
  • Dibenzylethylenediamine Salts : Prolonged-action formulations (e.g., antibiotics) via reduced solubility and controlled release .
  • This compound: Hypothesized applications in surfactant chemistry or as an intermediate for bioactive molecules, leveraging its balanced lipophilicity and amine functionality.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N,N-diethyl-6-phenoxy-1-hexanamine, and how can purity be optimized?

  • Methodology : Alkylation of primary amines (e.g., hexanamine derivatives) with phenoxy-containing alkyl halides under controlled pH and temperature conditions. Purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended. Purity validation using gas chromatography (GC) with flame ionization detection (≥99% purity threshold) is critical .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., diethyl groups, phenoxy moiety).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching.
  • Chromatography : GC or HPLC with standardized reference materials (e.g., NIST-certified compounds) for purity quantification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods, nitrile gloves, and protective eyewear.
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation.
  • Follow SDS guidelines for spill management and disposal (e.g., neutralization with weak acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative Studies : Replicate assays under identical conditions (e.g., cell lines, dosage) to isolate variables.
  • Purity Verification : Cross-check batch purity using GC or LC-MS to rule out impurities as confounding factors .
  • Literature Meta-Analysis : Apply frameworks like ATSDR’s toxicological profile criteria (Table B-1) to evaluate study quality and consistency .

Q. What computational strategies predict the physicochemical properties and receptor interactions of this compound?

  • Methodology :

  • In Silico Modeling : Use tools like molecular docking (AutoDock, Schrödinger) with crystallographic receptor data.
  • QSAR Models : Train algorithms on datasets of structurally similar amines to estimate logP, solubility, and toxicity.
  • Database Mining : Leverage InChIKey hashes (e.g., GNSOSZKMHANCMP-UHFFFAOYSA-N for analogs) to retrieve experimental data from PubChem or ChEMBL .

Q. How can metabolic pathways and toxicokinetics be systematically studied for this compound?

  • Methodology :

  • Radiolabeling : Introduce ¹⁴C or ³H isotopes to track metabolic fate in vitro (e.g., liver microsomes).
  • LC-MS/MS : Quantify metabolites in biological matrices (plasma, urine) using MRM transitions.
  • Toxicogenomics : Apply RNA-seq or proteomics to identify pathways affected by chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-6-phenoxy-1-hexanamine
Reactant of Route 2
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N,N-diethyl-6-phenoxy-1-hexanamine

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